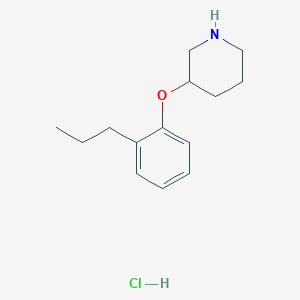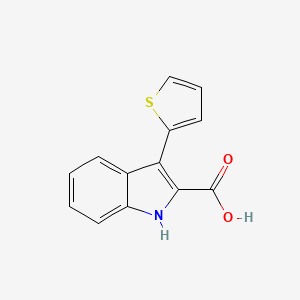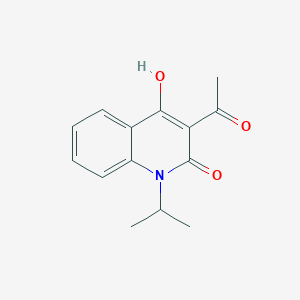
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone
概要
説明
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone (AHIQ) is a quinolinone derivative that has gained considerable attention in the scientific research community due to its unique properties and potential applications. AHIQ is a highly lipophilic compound that has been studied for its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, AHIQ has been found to possess neuroprotective, neuroregenerative, and neurosupportive activities.
科学的研究の応用
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been studied for its potential applications in various scientific fields, including cancer research, neurology, and biochemistry. In cancer research, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to possess anti-tumor and anti-metastatic activities, as well as cytotoxic effects on cancer cell lines. In neurology, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been studied for its neuroprotective, neuroregenerative, and neurosupportive activities, making it a promising agent for the treatment of neurodegenerative diseases. In biochemistry, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been studied for its antioxidant, anti-inflammatory, and anti-cancer activities, as well as its ability to modulate the activity of various enzymes.
作用機序
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to possess a variety of mechanisms of action, including antioxidant, anti-inflammatory, and anti-cancer activities. 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is believed to act as an antioxidant by scavenging reactive oxygen species and inhibiting oxidative damage. Additionally, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation, suggesting that it may possess anti-inflammatory properties. 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells, suggesting that it may possess anti-cancer properties.
生化学的および生理学的効果
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activation of NF-kB. In vivo studies have shown that 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone can reduce oxidative stress and inflammation, as well as protect against neurodegenerative diseases. Additionally, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to possess anti-cancer effects, suggesting that it may be useful in the treatment of cancer.
実験室実験の利点と制限
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is an ideal compound for laboratory experiments due to its low cost and simple synthesis method. Additionally, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has been found to possess a variety of biochemical and physiological effects, making it an ideal agent for studying the mechanisms of action of various compounds. However, 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone is a highly lipophilic compound, which can limit its solubility in aqueous solutions and make it difficult to work with in certain laboratory experiments.
将来の方向性
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone has a wide range of potential applications in various scientific fields and has been found to possess a variety of biochemical and physiological effects. As such, there are a number of potential future directions for 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone research. These include further studies of its anti-cancer and anti-inflammatory activities, as well as its potential applications in the treatment of neurodegenerative diseases. Additionally, further research into the mechanisms of action of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone could lead to the development of new and more effective therapeutic agents. Finally, further studies into the solubility of 3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone in aqueous solutions could lead to improved laboratory experiments with this compound.
特性
IUPAC Name |
3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8(2)15-11-7-5-4-6-10(11)13(17)12(9(3)16)14(15)18/h4-8,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNKIEZLTTZRLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320550 | |
| Record name | 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819036 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-acetyl-4-hydroxy-1-isopropyl-2(1H)-quinolinone | |
CAS RN |
860649-18-9 | |
| Record name | 3-acetyl-4-hydroxy-1-propan-2-ylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-ethanone hydrochloride](/img/structure/B1395392.png)
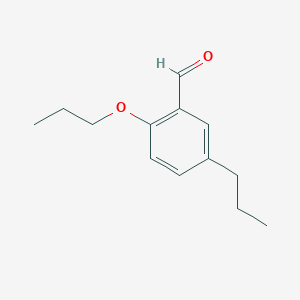
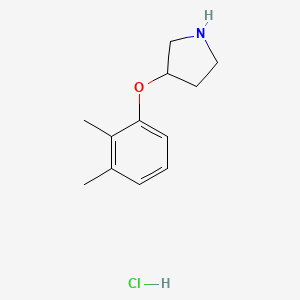
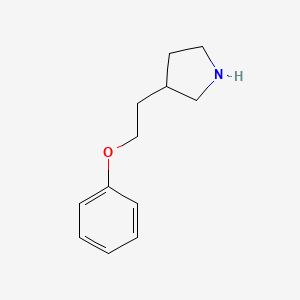
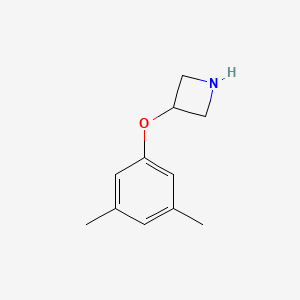
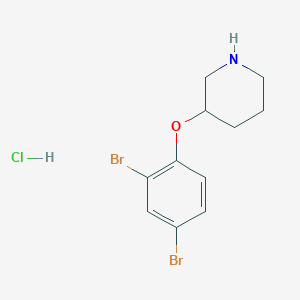
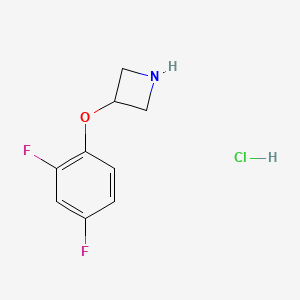
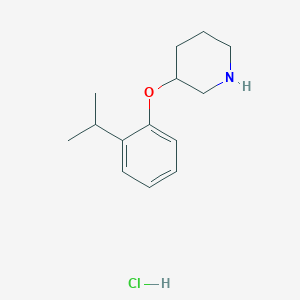
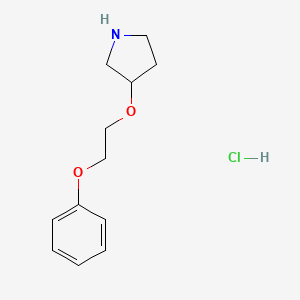
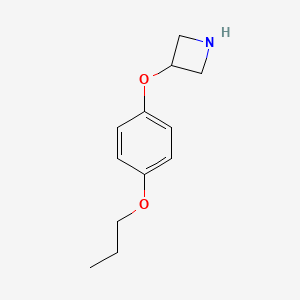
![3-[(2-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1395407.png)
![3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395408.png)
